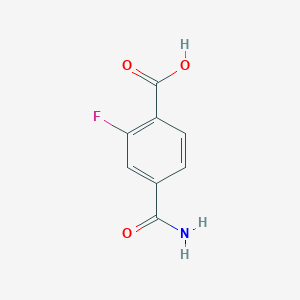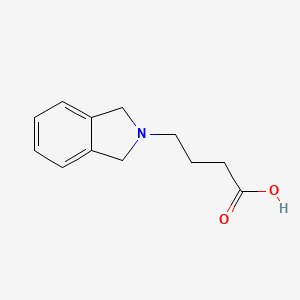
1,3,4-Thiadiazole-2(3H)-thione, 5-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their five-membered ring structure containing sulfur and two nitrogen atoms. These compounds have been extensively studied due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
准备方法
The synthesis of 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- typically involves the cyclization of thiosemicarbazide with appropriate reagents. One common method includes the reaction of thiosemicarbazide with propyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired thiadiazole derivative .
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactions and the use of more efficient catalysts to increase yield and reduce reaction time .
化学反应分析
1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiadiazole derivatives .
科学研究应用
1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- involves its interaction with various molecular targets and pathways. The compound is known to inhibit the growth of pathogenic microorganisms by disrupting their cell wall synthesis and interfering with essential enzymatic processes. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation .
相似化合物的比较
1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- can be compared with other thiadiazole derivatives such as:
1,3,4-Thiadiazole-2(3H)-thione, 5-phenyl-: This compound has similar biological activities but differs in its substituent group, which can affect its solubility and potency.
1,3,4-Thiadiazole-2(3H)-thione, 5-methyl-: This derivative is known for its enhanced antimicrobial activity compared to the propyl derivative.
The uniqueness of 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- lies in its specific substituent group, which can influence its biological activity and chemical reactivity, making it a valuable compound for various applications .
属性
IUPAC Name |
5-propyl-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S2/c1-2-3-4-6-7-5(8)9-4/h2-3H2,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVUFGZVZNBZRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366603 |
Source


|
| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37663-50-6 |
Source


|
| Record name | 5-Propyl-1,3,4-thiadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37663-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)
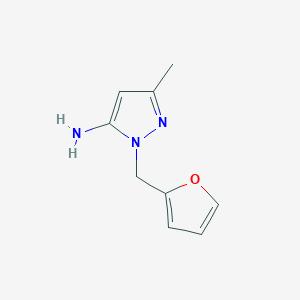
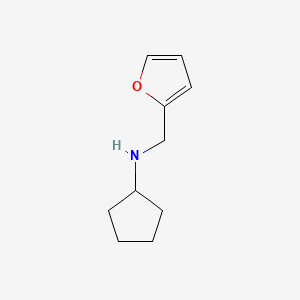
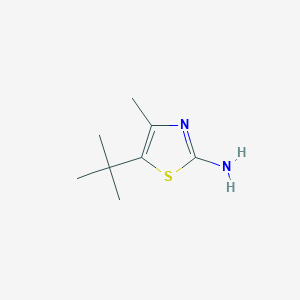
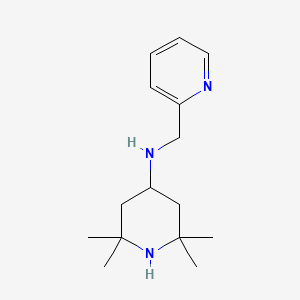
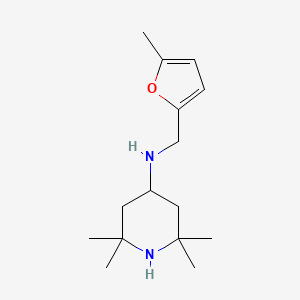
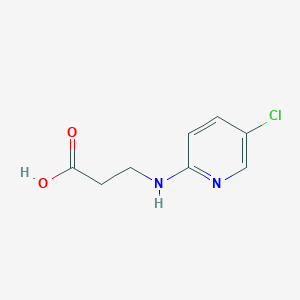
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B1299307.png)
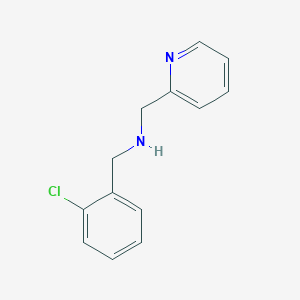
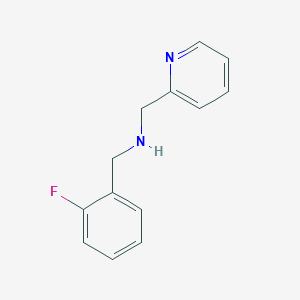

![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299314.png)
